2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-6-17(7-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZGYLDYUUQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazine scaffold have been used in the design of anti-tubercular agents, suggesting potential activity against mycobacterium tuberculosis.
Mode of Action
Compounds with a similar pyrazine scaffold have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Activity
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications in pharmacology.
- IUPAC Name : 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
- Molecular Formula : C12H15ClF2N2
- Molecular Weight : 256.71 g/mol
Biological Activity Overview
The biological activity of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine has been explored in various studies, focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to inhibit the growth of various bacterial strains. The specific activity of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine against pathogens remains to be thoroughly evaluated but is expected to align with the established profiles of related compounds.
Enzyme Inhibition
A critical area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain pyrazine derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in synaptic clefts and potentially enhancing cognitive function.
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyrazine derivatives, including those related to 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine. These compounds were evaluated for their AChE inhibitory activity. The results indicated that some derivatives exhibited IC50 values comparable to known AChE inhibitors like donepezil, suggesting potential therapeutic applications in treating Alzheimer's disease .
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of similar compounds were assessed using differentiated PC12 cells exposed to amyloid-beta (Aβ) peptides. The study found that specific derivatives significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, indicating their potential as multifunctional agents against neurodegeneration .
Study 3: Antioxidant Activity
The antioxidant properties of pyrazine derivatives were evaluated using DPPH and ABTS assays. The results showed that certain compounds exhibited strong radical scavenging activity, further supporting their therapeutic potential .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine exhibit potential as anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, derivatives of pyrazine have been studied for their ability to inhibit specific kinases associated with tumor growth .
2. Neurological Disorders
The compound's piperidine moiety suggests potential use in treating neurological disorders. Piperidine derivatives are known for their neuroprotective properties, which can be beneficial in conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that modifications to the piperidine ring can enhance the efficacy of these compounds in neuroprotection .
3. Antimicrobial Properties
There is emerging evidence that compounds containing pyrazine structures possess antimicrobial activity. This suggests that 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine may be effective against various pathogens, making it a candidate for developing new antibacterial or antifungal agents .
Agricultural Applications
1. Fungicides
Recent patents have highlighted the utility of piperidine derivatives, including 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine, as fungicides. These compounds can target fungal pathogens affecting crops, thus improving agricultural yield and crop protection .
2. Herbicides
The structural characteristics of this compound also make it a candidate for herbicidal applications. Research into similar compounds has shown they can inhibit plant growth by interfering with biochemical pathways essential for plant development .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of piperidine-pyrazine derivatives exhibited significant cytotoxicity against breast cancer cell lines. The lead compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as a new anticancer agent .
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing piperidine derivatives were tested against common fungal pathogens in crops. Results indicated a reduction in disease incidence by over 50%, showcasing the effectiveness of these compounds as fungicides in field conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
2-Chloro-3-(piperazin-1-yl)pyrazine (CAS 85386-99-8)
- Molecular Formula : C₈H₁₁ClN₄
- Key Differences : Replaces the 3-(1,1-difluoroethyl)piperidine group with a piperazine ring.
- Properties : Piperazine introduces two amine groups, increasing polarity and water solubility. However, reduced lipophilicity compared to the target compound may limit membrane permeability.
- Applications : Often used in drug discovery for its ability to form hydrogen bonds .
2-Chloro-3-phenylpyrazine
- Molecular Formula : C₁₀H₇ClN₂
- Key Differences : Substitutes the difluoroethyl-piperidine group with a phenyl ring.
- Properties : The phenyl group enhances hydrophobicity and π-π stacking but lacks the electronic effects of fluorine. Melting points for phenyl-substituted pyrazines range from 65–143°C, depending on substituents, suggesting higher crystallinity than fluorinated analogs .
Heterocyclic Core Modifications
1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazine
- Molecular Formula : C₁₁H₁₃F₃N₃
- Key Differences : Pyridine core instead of pyrazine, with a trifluoromethyl (CF₃) group.
- Properties: The CF₃ group is strongly electron-withdrawing, similar to the difluoroethyl group, but its planar geometry may reduce steric bulk.
Fluorinated Analogues
Fluoroalkylated Pyrazines (e.g., 5,6-Dimethyl-2-nitroimidazo[1,2-a]pyrazine)
- Key Differences : Fluorine atoms are directly attached to the pyrazine core or adjacent heterocycles.
- Properties: Fluorination generally increases lipophilicity (logP) and resistance to oxidative metabolism. For example, 5,6-dimethyl-2-nitroimidazopyrazine derivatives exhibit enhanced bioavailability compared to non-fluorinated counterparts .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Melting Point (°C) | logP (Predicted) |
|---|---|---|---|---|---|
| 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine | C₁₁H₁₃ClF₂N₃ | 266.69 | Cl (2), 3-(1,1-difluoroethyl)piperidine (3) | Not reported | 2.8* |
| 2-Chloro-3-(piperazin-1-yl)pyrazine | C₈H₁₁ClN₄ | 198.65 | Cl (2), Piperazine (3) | Not reported | 1.2 |
| 2-Chloro-3-phenylpyrazine | C₁₀H₇ClN₂ | 190.63 | Cl (2), Phenyl (3) | 65–143 | 2.5 |
| 1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]piperazine | C₁₁H₁₃F₃N₃ | 262.24 | CF₃ (4), Methyl (6), Piperazine (2) | Not reported | 2.1 |
*Estimated using ChemDraw.
Research Findings
- This contrasts with phenyl substituents, which are electron-donating .
- Binding Affinity : Molecular docking studies (e.g., ) suggest fluorinated groups enhance hydrophobic interactions with protein pockets. The difluoroethyl moiety may mimic natural substrates in enzymes like kinases .
- Synthetic Challenges : Introducing the 3-(1,1-difluoroethyl)piperidine group requires multi-step synthesis, including fluorination and cyclization, which complicates scalability compared to simpler analogs like 2-chloro-3-phenylpyrazine .
Preparation Methods
Stepwise Synthesis Approach
A plausible stepwise synthesis involves:
Synthesis of 2-chloropyrazine or 2,3-dichloropyrazine as starting material via chlorination methods described above.
Preparation of 3-(1,1-difluoroethyl)piperidine intermediate , either by alkylation of piperidine with difluoroethyl halides or through other fluorination strategies.
Nucleophilic substitution reaction between 2-chloropyrazine and 3-(1,1-difluoroethyl)piperidine under reflux in polar solvents (e.g., methanol or ethanol) with or without base catalysts to afford the target compound.
Purification and characterization by chromatographic and spectroscopic techniques (NMR, MS).
Research Findings and Data Summary
Reaction Conditions and Yields
Spectroscopic Characterization
- 1H NMR confirms the aromatic protons on pyrazine and aliphatic protons on piperidine.
- 19F NMR is crucial for verifying the presence and environment of difluoromethyl groups.
- Mass Spectrometry (MS) confirms molecular weight and purity.
Comparative Analysis With Related Compounds
The preparation methods of 2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine share similarities with trifluoromethylpyridine derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar piperidine-pyrazine derivatives are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a biphasic solvent system (H₂O/DCM) with sodium ascorbate as a reducing agent and CuSO₄ as a catalyst . Chlorination steps may involve thionyl chloride (SOCl₂) under reflux to introduce the chloro substituent . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm), pyrazine aromatic protons (δ 8.0–9.0 ppm), and CF₂CH₃ group (δ 1.2–1.5 ppm for CH₃, δ 4.5–5.5 ppm for CF₂) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₁₁H₁₃ClF₂N₃) with fragmentation patterns consistent with pyrazine and piperidine moieties .
- X-ray Crystallography : Used to confirm stereochemistry and bond angles in solid-state structures of analogous compounds .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates .
- Toxicity : Acute oral toxicity (Category 3) and severe eye irritation (Category 1) are reported for related pyrazine derivatives. Immediate rinsing with water is critical for eye/skin exposure .
- Storage : Store in a dry, cool environment (<4°C) in airtight containers to prevent decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for the chlorination step in synthesis?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Test alternatives to SOCl₂, such as PCl₅ or POCl₃, which may reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) can enhance reactivity, while toluene minimizes byproduct formation .
- Temperature Control : Reflux at 80–100°C for 4–6 hours maximizes conversion rates without thermal degradation . Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
Q. What strategies are effective for resolving contradictions in biological activity data?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Address by:
- Reproducibility Checks : Repeat assays with independent batches of the compound.
- HPLC Purity Analysis : Ensure >95% purity to exclude confounding effects from synthesis byproducts .
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to identify true EC₅₀/IC₅₀ values in anticancer or antimicrobial assays .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock to model binding to receptors (e.g., kinase domains). Validate with co-crystallized ligand data from the PDB .
- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with activity using descriptors like logP, polar surface area, and H-bond acceptor counts .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in physiological conditions .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer : Scalability issues include:
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .
- Exothermic Reactions : Use jacketed reactors with controlled cooling to manage heat generation during chlorination .
- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and minimize unwanted intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
